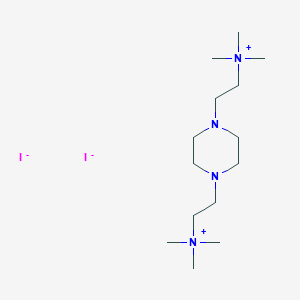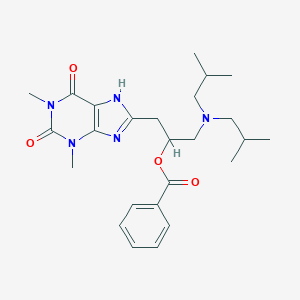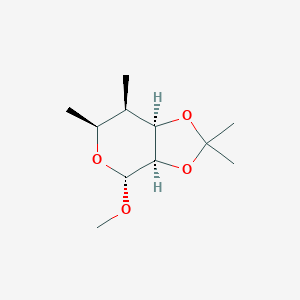
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide), commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PIPER is a quaternary ammonium compound that has been synthesized using various methods.
Mecanismo De Acción
PIPER acts as a competitive inhibitor of the nicotinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the primary neurotransmitter involved in the transmission of nerve impulses. This mechanism of action makes PIPER a potentially useful tool for studying the role of the nicotinic acetylcholine receptor in various neurological processes.
Biochemical and Physiological Effects
PIPER has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PIPER can inhibit the growth of various cancer cell lines. PIPER has also been shown to have antifungal activity against various fungal species. In vivo studies have demonstrated that PIPER can reduce the severity of symptoms in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PIPER in lab experiments is its high affinity for the nicotinic acetylcholine receptor. This makes it a potentially useful tool for studying the role of this receptor in various neurological processes. However, one limitation of using PIPER is its high cost and the complex synthesis process required to obtain pure PIPER.
Direcciones Futuras
There are several future directions for the study of PIPER. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of PIPER in animal models of various neurological conditions, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PIPER and its potential use in various scientific research applications.
Conclusion
In conclusion, PIPER is a unique chemical compound that has gained significant attention in scientific research due to its potential use in various applications. The synthesis of PIPER is a complex process that requires careful attention to detail to ensure the purity of the compound. PIPER has been extensively studied for its potential use in neuroscience and as a radioligand in PET imaging. Further studies are needed to fully understand the potential of PIPER in various scientific research applications.
Métodos De Síntesis
PIPER can be synthesized using various methods, including the reaction of piperazine with bis(trimethylsilyl)iodide, followed by quaternization with trimethylamine. Another method involves the reaction of 1,4-bis(2-chloroethyl)piperazine with trimethylamine, followed by reaction with sodium iodide. The synthesis of PIPER is a complex process that requires careful attention to detail to ensure the purity of the compound.
Aplicaciones Científicas De Investigación
PIPER has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of PIPER is in the field of neuroscience. PIPER has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. PIPER has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Propiedades
Número CAS |
109495-32-1 |
|---|---|
Nombre del producto |
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide |
Fórmula molecular |
C14H34I2N4 |
Peso molecular |
512.26 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-[2-(trimethylazaniumyl)ethyl]piperazin-1-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H34N4.2HI/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
UBBYHCRTUYAYSA-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-] |
Sinónimos |
(1,4-Piperazinediyldiethylene)bis(trimethylammonium iodide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)





